molecular formula C16H18O4S2 B14712145 Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl- CAS No. 22952-14-3

Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-

Katalognummer: B14712145
CAS-Nummer: 22952-14-3
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: ATPZFDFVYMLXFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] is an organic compound with the molecular formula C16H18O2S2 It is a derivative of benzene, characterized by the presence of two sulfonyl groups attached to an ethanediyl bridge, which in turn is connected to two methyl-substituted benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final product by further reaction with another equivalent of 4-methylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Nitro or halogenated derivatives of the benzene rings.

Wissenschaftliche Forschungsanwendungen

Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying sulfonyl group interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] involves its interaction with molecular targets through the sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules, potentially inhibiting enzyme activity or altering protein function. The ethanediyl bridge provides flexibility, allowing the compound to adopt conformations that enhance binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Lacks the sulfonyl groups, resulting in different chemical reactivity and applications.

    Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains ether linkages instead of sulfonyl groups, leading to different physical and chemical properties.

    Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Features a methyl-substituted ethanediyl bridge, affecting its steric and electronic properties.

Uniqueness

Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] is unique due to the presence of sulfonyl groups, which impart distinct chemical reactivity and potential biological activity. These groups enhance the compound’s ability to interact with biomolecules, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

22952-14-3

Molekularformel

C16H18O4S2

Molekulargewicht

338.4 g/mol

IUPAC-Name

1-methyl-4-[2-(4-methylphenyl)sulfonylethylsulfonyl]benzene

InChI

InChI=1S/C16H18O4S2/c1-13-3-7-15(8-4-13)21(17,18)11-12-22(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

ATPZFDFVYMLXFX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.